molecular formula C17H15BrO3 B423383 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one CAS No. 119199-31-4

3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B423383
CAS RN: 119199-31-4
M. Wt: 347.2g/mol
InChI Key: NNKGCASISVFTMA-RMKNXTFCSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a ketone group (C=O), a carbon-carbon double bond (C=C), and ether groups (C-O-C) from the methoxy groups. The bromine atom would be a significant site of high electron density .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl rings, addition reactions at the carbon-carbon double bond, or nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the bromine atom .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of compounds similar to 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, have been studied for their crystal structures and intermolecular interactions. These studies reveal details about the dihedral angles, planarity, and weak interactions like C—H⋯O, C—H⋯Br, and π–π stacking, contributing to a deeper understanding of their molecular architecture (Jasinski et al., 2010).

Synthesis and Chemical Properties

Research on related compounds has focused on synthesis methods and chemical properties. For instance, studies on the synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines offer insights into the chemical reactions and yields of similar bromophenyl compounds (Lygin & Meijere, 2009). Additionally, research on the bromination of related compounds and their reactions under various conditions provides valuable information about their chemical behavior and potential applications (Çetinkaya et al., 2011).

Optoelectronic and Semiconductor Applications

Some studies explore the optoelectronic properties of related chalcone derivatives, highlighting their potential in semiconductor devices. For instance, the nonlinear optical (NLO) properties and electron transfer integrals of certain bromophenyl propenone compounds suggest their suitability for use in organic semiconductor devices (Shkir et al., 2019).

Biological and Medicinal Research

Although information on drug use and dosage is excluded, some research has been conducted on the biological properties of similar compounds. For example, studies on the anti-inflammatory and gastroprotective properties of chalcones related to this compound could provide a foundation for further biomedical research (Okunrobo et al., 2006).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. Its reactivity would be influenced by the functional groups present and their relative positions .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As a general rule, brominated compounds should be handled with care, as they can be hazardous .

Future Directions

Future research could involve synthesizing this compound and studying its properties and reactivity. It could also be interesting to explore its potential uses, for example in organic synthesis or materials science .

properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKGCASISVFTMA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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